molecular formula C11H7BrF2N2O B8553340 4-(3-Bromopyridin-4-yloxy)-2,5-difluorobenzenamine

4-(3-Bromopyridin-4-yloxy)-2,5-difluorobenzenamine

Cat. No. B8553340
M. Wt: 301.09 g/mol
InChI Key: BFFQSCPVZQJHDT-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

3-Bromo-4-(2,5-difluoro-4-nitrophenoxy)pyridine (0.414 g, 1.25 mmol) was dissolved in EtOH (30 ml). Tin (II) chloride dihydrate (1.129 g, 5.00 mmol) was added and the mixture was heated at 80° C. for 4 h. The solvent was removed under reduced pressure and the residue quenched with sat. NaHCO3 (aq). The mixture was diluted with EtOAc and filtered through Celite®. The Celite bed was washed with water (2×) and EtOAc (2×). The filtrate was extracted with EtOAc (2×). The combined organic extracts were dried and evaporated to yield 4-(3-bromopyridin-4-yloxy)-2,5-difluorobenzenamine (0.42 g, 112% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (s, 1H), 8.33 (d, 1H), 7.28-7.23 (m, 1H), 6.76-6.71 (m, 2H), 5.56 (br s, 2H); MS (ESI) m/z: 301.0 (M+H+).
Quantity
0.414 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.129 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=1[F:19].O.O.[Sn](Cl)Cl>CCO>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:10]([F:19])=[CH:11][C:12]([NH2:16])=[C:13]([F:15])[CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.414 g
Type
reactant
Smiles
BrC=1C=NC=CC1OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.129 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue quenched with sat. NaHCO3 (aq)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The Celite bed was washed with water (2×) and EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (2×)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1OC1=CC(=C(C=C1F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 112%
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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